(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-3-oxa-8-azabicyclo[321]octane is a bicyclic compound containing both oxygen and nitrogen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material containing an amine and an epoxide group, which undergoes intramolecular cyclization to form the bicyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce any present carbonyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but lacking the oxygen atom.
8-azabicyclo[3.2.1]octane: A related compound with a different arrangement of the nitrogen atom.
Uniqueness: (1R,5S)-3-oxa-8-azabicyclo[321]octane is unique due to the presence of both oxygen and nitrogen in its bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NO/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2/t5-,6+ |
InChI Key |
MNILDQSRDHCFJG-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2 |
Canonical SMILES |
C1CC2COCC1N2 |
Origin of Product |
United States |
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